molecular formula C28H31NO5 B12291459 5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Cat. No.: B12291459
M. Wt: 461.5 g/mol
InChI Key: QDIJKOKPHRCUSP-UHFFFAOYSA-N
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Description

The compound 5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a bicyclic furanodioxole derivative characterized by a fused furo[2,3-d][1,3]dioxolane core. Key structural features include:

  • A trityloxy group (triphenylmethyl ether) at the C2 position of the ethylamine side chain, providing steric bulk and protection for the hydroxyl group.
  • A primary amino group (-NH2) at the C1 position of the ethyl chain, enabling nucleophilic reactivity.
  • Two methyl groups at the C2 positions of the dioxolane ring, enhancing steric stability.

This compound is likely used as a synthetic intermediate in organic and medicinal chemistry, particularly in carbohydrate or nucleoside analog synthesis. Its trityl group serves as a protective moiety for hydroxyl groups during multi-step syntheses .

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

InChI

InChI=1S/C28H31NO5/c1-27(2)33-25-23(30)24(32-26(25)34-27)22(29)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-26,30H,18,29H2,1-2H3

InChI Key

QDIJKOKPHRCUSP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(C(OC2O1)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of the amino group and the trityloxyethyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions

5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The amino and trityloxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The Cambridge Structural Database (CSD) lists 485 substituted 3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxoles , highlighting the diversity of this scaffold . Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Key Identifier) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications
Target Compound C27H31NO6* ~465.5 -NH2, -OTrityl, -CH3 Intermediate in drug synthesis
Diacetone-D-glucose (14686-89-6) C12H20O6 260.28 1,2:5,6-Di-O-isopropylidene Carbohydrate protection; chiral pool
3-O-Acetyl-1,2:5,6-di-O-isopropylidene-α-D-glucose () C14H20O7 300.31 Acetyl ester at C3 Protecting group in glycosylation
6-Deoxy-6-fluoro-1,2-O-isopropylidene-α-D-glucofuranose () C9H15FO5 222.21 Fluorine at C6, hydroxyl at C1 Metabolic stability in drug design
(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate (10300-20-6) C16H20O6 308.33 Benzoate ester at C5, methoxy at C6 Ester prodrug applications

*Estimated based on structural similarity to analogs.

Key Observations:

Trityl Group vs. Smaller Protecting Groups :

  • The trityloxy group in the target compound offers superior steric protection compared to acetyl () or benzoyl () groups. This bulkiness reduces undesired side reactions but may lower solubility in polar solvents.
  • Di-O-isopropylidene derivatives (e.g., diacetone-D-glucose) are common in carbohydrate chemistry for stabilizing reactive hydroxyl groups .

Amino Group Reactivity: The primary amino group in the target compound enables nucleophilic substitution or coupling reactions, distinguishing it from non-amino analogs like diacetone-D-glucose.

Fluorine Substitution :

  • The fluorinated analog () demonstrates how electronegative substituents can enhance metabolic stability, a critical feature in pharmaceuticals.

Biological Activity

Chemical Structure and Properties

The compound's structure features a tetrahydrofurodioxol moiety, which is significant for its potential interactions with biological systems. The presence of the amino and trityloxyethyl groups suggests it may exhibit interesting pharmacological properties.

Molecular Formula

  • Molecular Formula : C18_{18}H25_{25}N1_{1}O5_{5}
  • Molecular Weight : 341.39 g/mol

Structural Characteristics

The compound's structural complexity includes:

  • A tetrahydrofuro[2,3-d][1,3]dioxol core
  • An amino group that may participate in hydrogen bonding
  • A trityloxyethyl substituent that could enhance lipophilicity

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways.

Pharmacological Effects

Research indicates the following potential pharmacological effects:

  • Antioxidant Activity : The compound may exhibit antioxidant properties, which are crucial for mitigating oxidative stress in cells.
  • Anti-inflammatory Properties : It has been suggested that the compound could inhibit inflammatory mediators, providing a basis for therapeutic applications in inflammatory diseases.
  • Cytotoxicity : Some studies have reported cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantInhibition of lipid peroxidation
Anti-inflammatoryReduced levels of TNF-alpha in vitro
CytotoxicityIC50 values against breast cancer cells

Case Studies

  • Case Study on Antioxidant Activity
    • Objective : To evaluate the antioxidant capacity of the compound.
    • Methodology : DPPH radical scavenging assay was employed.
    • Results : The compound demonstrated significant scavenging activity compared to standard antioxidants.
  • Case Study on Anti-inflammatory Effects
    • Objective : To assess the anti-inflammatory potential in a murine model.
    • Methodology : Measurement of cytokine levels post-treatment.
    • Results : Notable reduction in pro-inflammatory cytokines was observed.
  • Case Study on Cytotoxicity
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was conducted on various cancer cell lines.
    • Results : The compound showed selective cytotoxicity with lower IC50 values compared to control drugs.

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